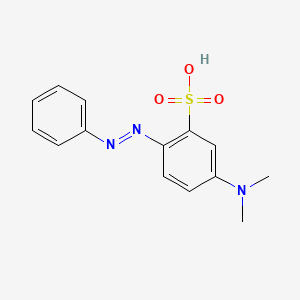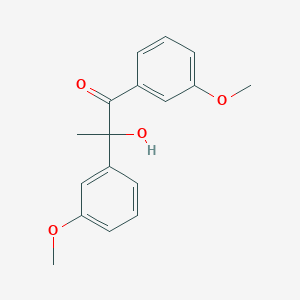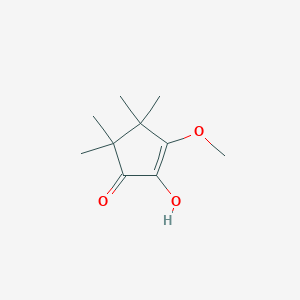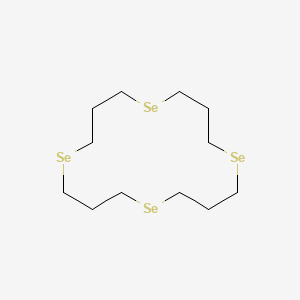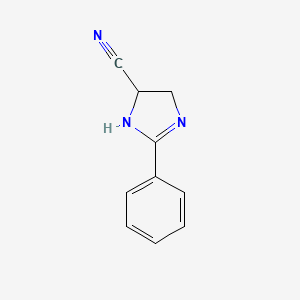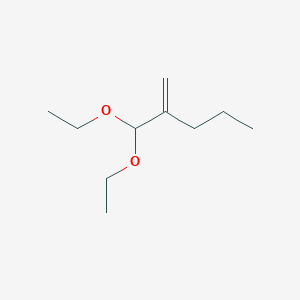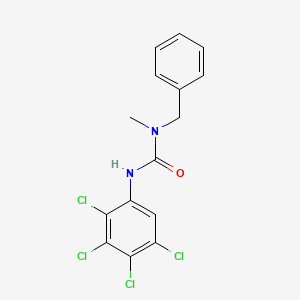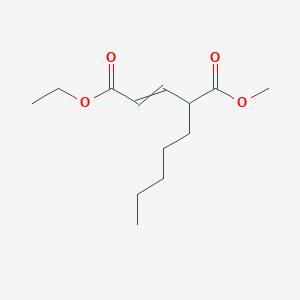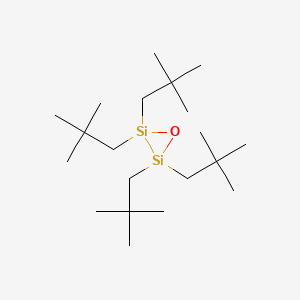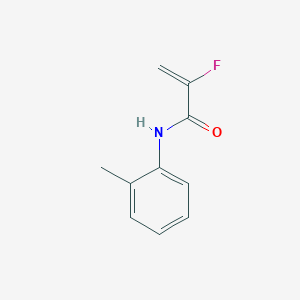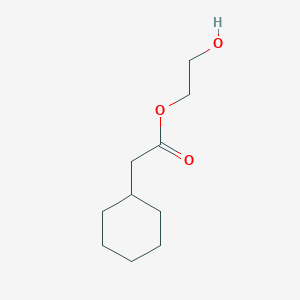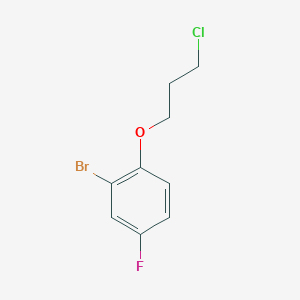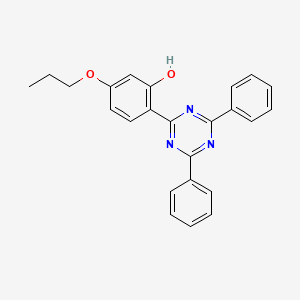
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with phenyl groups and a propoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as methylene chloride or chloroform, and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the phenyl groups.
Substitution: The phenyl groups and the propoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. The triazine ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound has similar structural features but with different substituents, affecting its reactivity and applications.
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Another related compound with a carbazole group, used in different research and industrial contexts.
Uniqueness
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-propoxycyclohexa-2,4-dien-1-one stands out due to its specific combination of functional groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and specific interactions with biological targets .
Properties
CAS No. |
118823-17-9 |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-propoxyphenol |
InChI |
InChI=1S/C24H21N3O2/c1-2-15-29-19-13-14-20(21(28)16-19)24-26-22(17-9-5-3-6-10-17)25-23(27-24)18-11-7-4-8-12-18/h3-14,16,28H,2,15H2,1H3 |
InChI Key |
DSBLSFKNWFKZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
